Superior Cdc42 Potency in GDP Binding Assays Relative to ML141
CID44216842 demonstrates a 1.6-fold higher potency for inhibiting GDP binding to wild-type Cdc42 compared to the widely used alternative inhibitor ML141. This differentiation is critical for assays where the GDP-bound (inactive) state of Cdc42 is being probed [1]. In contrast, the comparator ML141 shows an EC50 of 2.1 µM for inhibiting GTP binding .
| Evidence Dimension | Potency of Cdc42 inhibition (GDP binding assay) |
|---|---|
| Target Compound Data | EC50 = 0.3 µM (Cdc42 wild-type) |
| Comparator Or Baseline | ML141 (CAS 71203-35-5): EC50 = 2.1 µM (Cdc42 wild-type GTP binding) |
| Quantified Difference | CID44216842 is 1.6-fold more potent in a GDP binding assay. |
| Conditions | In vitro GTP/GDP binding assays using recombinant proteins. Note: Assays measure inhibition of nucleotide binding, not identical readouts. |
Why This Matters
Higher potency in the GDP binding assay allows for lower working concentrations, reducing potential solubility or cytotoxicity artifacts in cell-based experiments.
- [1] TargetMol. CID44216842 (KUC103479N-02) Product Page. Accessed 2026. View Source
